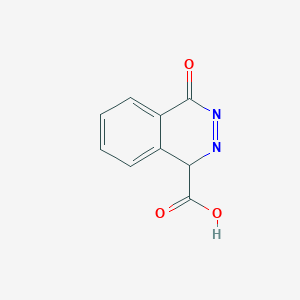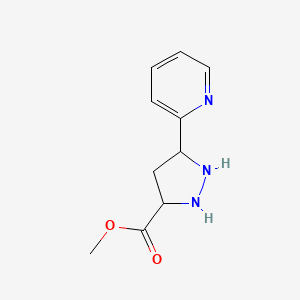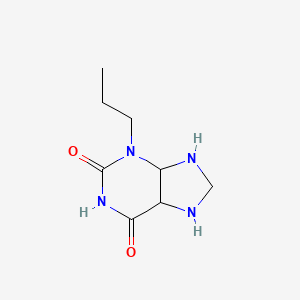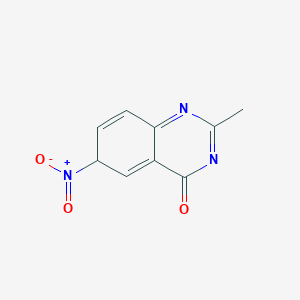
4-oxo-1H-phthalazine-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-oxo-1H-phthalazine-1-carboxylic acid is a heterocyclic compound with a phthalazine core structure It is characterized by the presence of a keto group at the 4-position and a carboxylic acid group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-1H-phthalazine-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then oxidized to introduce the keto group at the 4-position. The carboxylic acid group can be introduced through subsequent carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
化学反应分析
Types of Reactions
4-oxo-1H-phthalazine-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized under strong oxidizing conditions.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide.
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized derivatives.
Reduction: Formation of 4-hydroxy-1H-phthalazine-1-carboxylic acid.
Substitution: Formation of esters, amides, and other functionalized derivatives.
科学研究应用
4-oxo-1H-phthalazine-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 4-oxo-1H-phthalazine-1-carboxylic acid in biological systems involves its interaction with specific molecular targets. The keto and carboxylic acid groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-oxo-3-phenyl-phthalazine-1-carboxylic acid: Similar structure with a phenyl group at the 3-position.
4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid: Contains a tetrahydroindole core instead of a phthalazine core.
4-oxo-4-[(3,3,5-trimethylcyclohexyl)amino]but-2-enoic acid: Features a different core structure and functional groups.
Uniqueness
4-oxo-1H-phthalazine-1-carboxylic acid is unique due to its specific arrangement of functional groups and the phthalazine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H6N2O3 |
|---|---|
分子量 |
190.16 g/mol |
IUPAC 名称 |
4-oxo-1H-phthalazine-1-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-4-2-1-3-5(6)7(9(13)14)10-11-8/h1-4,7H,(H,13,14) |
InChI 键 |
PYKQFLWWCVCREI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(N=NC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12360145.png)



![Pyrido[3,4-b]pyrazine-6,7(5H)-dicarboxylic acid, 7,8-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12360159.png)
![5-(6-azaspiro[2.5]octan-6-yl)-N-[6-(4,4-difluoropiperidin-1-yl)-4-methylpyridin-2-yl]-7-(2-hydroxyethylsulfonylamino)-2,3-dihydro-1H-indene-4-carboxamide](/img/structure/B12360162.png)

![Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-](/img/structure/B12360169.png)



![7-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360195.png)
![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
